molecular formula C11H14BrN B11722613 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B11722613
M. Wt: 240.14 g/mol
InChI Key: LQAAYVHKGNYMPY-UHFFFAOYSA-N
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Description

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a synthetic organic compound characterized by its unique structural features. This compound belongs to the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an amino group, a bromine atom, and two methyl groups on the indene backbone makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

The synthesis of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indene followed by the introduction of the amino group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate for thiol substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indenes, while reduction of the bromine atom can produce 1-amino-3,3-dimethyl-2,3-dihydro-1H-indene.

Scientific Research Applications

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene include other substituted indenes and indoles. For example:

    1-Amino-3,3-dimethyl-2,3-dihydro-1H-indene:

    6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene: Lacks the amino group, which limits its use in biological studies.

    1-Amino-6-bromoindole: Contains an indole ring instead of an indene ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biological Activity

1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a bromo substituent. This article explores the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • CAS Number : 1248561-62-7

Biological Activities

The biological activities of this compound are primarily attributed to its structural characteristics that allow it to interact with various biological systems. Key activities include:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of indane structures have been shown to inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antibacterial Properties

The presence of the amino group in this compound suggests potential antibacterial activity. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or protein function.

Neuroprotective Effects

Some studies have indicated that indene derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureSimilarity IndexUnique Features
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene-0.96Lacks amino group; primarily explored for material applications.
5-Bromo-2,3-dihydro-1H-indene-0.91Different bromination pattern; studied for electronic properties.
2-Aminoindene Derivatives-VariedFocused on neuroprotective effects; variations in amino substituents lead to different biological activities.

This table illustrates that while these compounds share certain features, the presence of specific functional groups like amino or bromo groups gives each compound unique properties and potential applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : Involves the reaction of bromo-substituted indenes with amines.
  • Cyclization Reactions : Utilizing cyclization strategies to form the indene structure while incorporating the amino group.

Case Studies and Research Findings

A selection of case studies highlights the biological activities associated with similar compounds:

Study on Antitumor Activity

A study published in PMC demonstrated that indane derivatives showed significant inhibition of tumor cell lines (e.g., MCF7 breast cancer cells) through apoptosis induction mechanisms .

Investigation into Antibacterial Effects

Research conducted on various indole and indene derivatives revealed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . The study highlighted structure–activity relationships that could be leveraged for developing new antibacterial agents.

Neuroprotective Study

A recent investigation into the neuroprotective effects of amino-substituted indenes indicated that these compounds could reduce oxidative stress markers in neuronal cells subjected to neurotoxic insults . This opens avenues for further exploration in neurodegenerative disease contexts.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroinden-1-amine

InChI

InChI=1S/C11H14BrN/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10H,6,13H2,1-2H3

InChI Key

LQAAYVHKGNYMPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)N)C

Origin of Product

United States

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